N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
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Overview
Description
N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is a complex organic compound that features both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Acylation: Formation of the acetamide linkage.
Cyclization: Formation of the isoindole ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as probes for biochemical pathways.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as antimicrobial or anticancer properties.
Industry
In industry, the compound might be used in the synthesis of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)-acetamide: Lacks the nitro and isoindole groups.
2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: Lacks the hydroxyphenyl group.
Uniqueness
The presence of both the hydroxyphenyl and nitro-isoindole groups in N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide makes it unique, potentially offering a combination of properties not found in simpler analogs.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-13-4-2-1-3-12(13)17-14(21)8-18-15(22)10-6-5-9(19(24)25)7-11(10)16(18)23/h1-7,20H,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSCEWJEXXLFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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